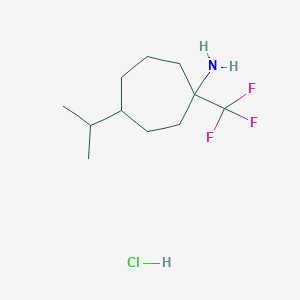

4-(Propan-2-yl)-1-(trifluoromethyl)cycloheptan-1-amine hydrochloride

Description

4-(Propan-2-yl)-1-(trifluoromethyl)cycloheptan-1-amine hydrochloride is a cycloheptane-based amine hydrochloride salt featuring two key substituents: a trifluoromethyl (-CF₃) group at position 1 and an isopropyl (-CH(CH₃)₂) group at position 4. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and agrochemical applications.

Properties

IUPAC Name |

4-propan-2-yl-1-(trifluoromethyl)cycloheptan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20F3N.ClH/c1-8(2)9-4-3-6-10(15,7-5-9)11(12,13)14;/h8-9H,3-7,15H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVMHCYQIQKBSFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCCC(CC1)(C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Propan-2-yl)-1-(trifluoromethyl)cycloheptan-1-amine hydrochloride typically involves multiple steps, starting with the formation of the cycloheptane ring. One common approach is to start with a cycloheptene derivative, which undergoes a series of reactions including halogenation, nucleophilic substitution, and reduction to introduce the desired substituents.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including:

Oxidation: The propan-2-yl group can be oxidized to form propan-2-one.

Reduction: The trifluoromethyl group is resistant to reduction, but the amine group can be reduced to form an amine.

Substitution: The cycloheptane ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another substituent.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophiles such as halides or alkyl groups can be used, often with a Lewis acid catalyst.

Major Products Formed:

Oxidation: Propan-2-one

Reduction: Secondary or tertiary amines

Substitution: Various substituted cycloheptanes

Scientific Research Applications

Medicinal Chemistry

The compound's structure allows it to interact with biological systems effectively. Research indicates that compounds with similar structural motifs have been investigated for their roles as modulators of P-glycoprotein (P-gp), an important protein involved in drug transport across cell membranes.

P-glycoprotein Modulation

Studies have shown that compounds designed to interact with P-gp can enhance the bioavailability of various drugs by inhibiting this efflux pump. For instance, structural analogs have demonstrated the ability to increase intracellular concentrations of chemotherapeutic agents like paclitaxel in resistant cancer cell lines, thereby reversing drug resistance . The trifluoromethyl group in 4-(Propan-2-yl)-1-(trifluoromethyl)cycloheptan-1-amine hydrochloride may enhance its binding affinity to the P-gp substrate-binding site, making it a candidate for further investigation as a P-gp modulator.

Neuropharmacology

The compound's potential as a neuropharmacological agent is another area of interest. Its structural characteristics suggest possible activity as an anticonvulsant or analgesic.

Anticonvulsant Properties

Research into related compounds has shown promise in treating neuropathic pain and seizures. For example, derivatives with similar functional groups have been reported to exhibit dual antiseizure and analgesic activities . The mechanism often involves modulation of neurotransmitter systems or ion channels that are critical in neuronal excitability.

Synthesis and Chemical Properties

The synthesis of this compound can be approached through various synthetic routes that leverage its cycloheptane framework. Understanding the chemical properties and reactivity of this compound is essential for optimizing its synthesis and application.

Synthetic Routes

The synthesis typically involves starting materials that can provide the cycloheptane structure, followed by functionalization steps to introduce the trifluoromethyl and propan-2-yl groups. Detailed synthetic pathways can be explored in literature focusing on similar cycloalkyl amines.

Material Science Applications

Beyond medicinal applications, compounds like this compound may find uses in material science due to their unique chemical properties.

Polymer Chemistry

In polymer chemistry, trifluoromethylated compounds are known to impart specific properties such as increased thermal stability and hydrophobicity. This could lead to the development of advanced materials with tailored properties for applications in coatings or membranes.

Mechanism of Action

The mechanism by which 4-(Propan-2-yl)-1-(trifluoromethyl)cycloheptan-1-amine hydrochloride exerts its effects depends on its molecular targets and pathways. For example, if used as a pharmaceutical, it may interact with specific receptors or enzymes, leading to a biological response. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with five structurally related amines, highlighting molecular formulas, weights, ring sizes, substituents, and purity data from commercial sources:

*Calculated molecular weight based on formula.

Key Observations:

- Substituents : The isopropyl group increases lipophilicity (logP ~2.5–3.0 estimated) compared to analogs with only CF₃ or aromatic groups. This may improve membrane permeability but reduce aqueous solubility .

- Molecular Weight : At 257.45 g/mol, the target compound exceeds typical "Rule of Five" thresholds for drug-likeness, unlike smaller analogs (e.g., OR-9919: 155.55 g/mol) .

Q & A

Q. What are the compound’s metabolic pathways, and how can they be inhibited to improve bioavailability?

- Metabolite ID : Incubate with liver microsomes (human/rat) and identify Phase I/II metabolites via UPLC-QTOF. Test CYP450 inhibitors (e.g., ketoconazole) to block dominant pathways .

Data Contradiction and Optimization

Q. How can conflicting cytotoxicity data in primary vs. cancer cells be reconciled?

- Experimental Design : Compare ROS generation (DCFDA assay) and mitochondrial membrane potential (JC-1 staining) in both cell types. Validate via CRISPR knockouts of antioxidant genes .

Q. What methods optimize the compound’s crystallinity for X-ray diffraction studies?

Q. How do structural analogs with varying substituents (e.g., bromine vs. fluorine) affect target selectivity?

- Comparative Study : Synthesize analogs (e.g., 4-bromo vs. 4-fluoro derivatives) and profile against receptor panels (e.g., kinase assays). Use SAR heatmaps to identify critical substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.